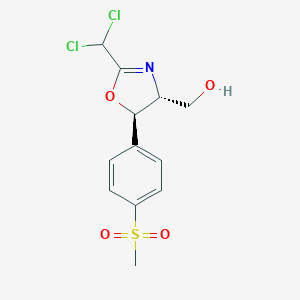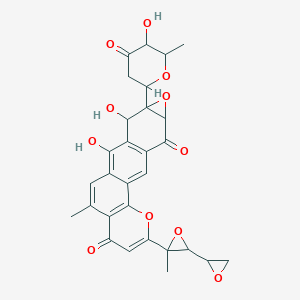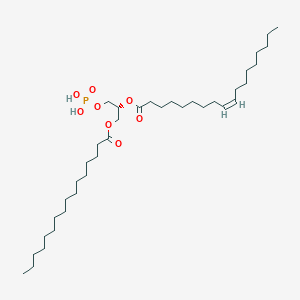
(4R,5R)-2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,5R)-2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol is a chemical compound that has been gaining attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to have significant biological activity, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of (4R,5R)-2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (4R,5R)-2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol in lab experiments is its significant biological activity. This makes it a promising candidate for the development of new drugs. However, the synthesis of this compound is complex and requires specialized equipment and expertise, which may limit its use in certain lab settings.
Zukünftige Richtungen
There are a number of future directions for research on (4R,5R)-2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol. One area of focus is the development of new drugs that target the enzymes and proteins that are inhibited by this compound. Another area of research is the investigation of the potential use of this compound in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicinal chemistry.
Synthesemethoden
The synthesis of (4R,5R)-2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol involves a multi-step process that requires specialized equipment and expertise. The process begins with the reaction of 4-mesylphenylacetic acid with thionyl chloride, which results in the formation of 4-mesylphenylacetyl chloride. This compound is then reacted with (R)-(-)-glycidyl butyrate to form (R)-(-)-2-(4-mesylphenyl)oxirane. The final step involves the reaction of (R)-(-)-2-(4-mesylphenyl)oxirane with dichloromethyl methyl ether to produce this compound.
Wissenschaftliche Forschungsanwendungen
(4R,5R)-2-(Dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol has been the subject of extensive research due to its potential applications in the field of medicinal chemistry. This compound has been found to have significant biological activity, including anti-inflammatory and anti-tumor properties. It has also been shown to have potential as a treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
126813-11-4 |
|---|---|
Molekularformel |
C12H13Cl2NO4S |
Molekulargewicht |
338.2 g/mol |
IUPAC-Name |
[(4R,5R)-2-(dichloromethyl)-5-(4-methylsulfonylphenyl)-4,5-dihydro-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C12H13Cl2NO4S/c1-20(17,18)8-4-2-7(3-5-8)10-9(6-16)15-12(19-10)11(13)14/h2-5,9-11,16H,6H2,1H3/t9-,10-/m1/s1 |
InChI-Schlüssel |
FDEUVCZXCFSQEE-NXEZZACHSA-N |
Isomerische SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@@H]2[C@H](N=C(O2)C(Cl)Cl)CO |
SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2C(N=C(O2)C(Cl)Cl)CO |
Kanonische SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2C(N=C(O2)C(Cl)Cl)CO |
Synonyme |
(4R,5R)-2-(DICHLOROMETHYL)-4,5-DIHYDRO-5-(4-MESYLPHENYL)OXAZOL-4-YLMETHANOL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![benzyl N-[3-oxo-3-[2-[2-[3-(phenylmethoxycarbonylamino)propanoylamino]ethyldisulfanyl]ethylamino]propyl]carbamate](/img/structure/B162862.png)












